molecular formula C9H8N2O B085509 1-(1H-indazol-1-yl)ethanone CAS No. 13436-49-2

1-(1H-indazol-1-yl)ethanone

Cat. No. B085509
Key on ui cas rn: 13436-49-2
M. Wt: 160.17 g/mol
InChI Key: ODFXXBQMLWHOAH-UHFFFAOYSA-N
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Patent
US04710573

Procedure details

To prepare 1-substituted 1H-indazoles of formula 1 wherein R1 is formyl, alkanoyl, cycloalkylalkanoyl ##STR45## R2'OCO or R5CO wherein R2', R5, X", p" and q' are as above, a 1-unsubstituted 1H-indazole 8 wherein R is as above, with the proviso that R is not hydrogen, and X, m, n and p are as before, is treated, respectively, with a formyl, alkanoyl or cycloalkylalkanoyl chloride, bromide or iodine, a compound of the formula ##STR46## R2'OCOHal or R5COHal wherein R2', R5, X", p" and q' are as above and Hal is iodo, bromo or chloro, or the corresponding acid anhydrides thereof, at an elevated temperature of about the reflux temperature of the reaction medium. For example, treatment of a 1H-indazole 8 wherein R is methyl with acetic anhydride at the reflux temperature of the reaction mixture affords a 1-acetyl-1H-indazole 14 wherein R2 is methyl, and treatment of a 1H-indazole 8 wherein R is methyl with benzoyl chloride at a reaction temperature of about 100° C. yields a 1-benzoyl-1H-indazole 14 wherein R2 is phenyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R2'OCOHal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
R5COHal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1-substituted 1H-indazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkanoyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
cycloalkylalkanoyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1-unsubstituted 1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
formyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkanoyl or cycloalkylalkanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[H][H].[Br-].II.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[N:7]1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[N:7]1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
R2'OCOHal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
R5COHal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC=CC=C12
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Seven
Name
1-substituted 1H-indazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkanoyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cycloalkylalkanoyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1-unsubstituted 1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Ten
Name
formyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
alkanoyl or cycloalkylalkanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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